molecular formula C8H4Cl2F3NO3 B6360303 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-(nitro)chlorobenzene, 98% CAS No. 40888-27-5

2-(2-Chloro-1,1,2-trifluoroethoxy)-5-(nitro)chlorobenzene, 98%

Cat. No. B6360303
CAS RN: 40888-27-5
M. Wt: 290.02 g/mol
InChI Key: KASXBJFTYBTBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-1,1,2-trifluoroethoxy)-5-(nitro)chlorobenzene, 98% (abbreviated 2-C1,1,2-TFE-5-NCB) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and is used in a variety of laboratory experiments. The purpose of

Mechanism of Action

2-C1,1,2-TFE-5-NCB is believed to act by forming a complex with the target molecule, which then undergoes a reaction to form the desired product. The reaction is believed to occur through a nucleophilic substitution mechanism, in which the nitro group of 2-C1,1,2-TFE-5-NCB acts as a nucleophile and the chlorine atom acts as an electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-C1,1,2-TFE-5-NCB have not been extensively studied. However, it is believed that the compound may have a toxic effect on certain organisms. In particular, it has been shown to be toxic to certain types of bacteria, suggesting that it may have a similar effect on other organisms.

Advantages and Limitations for Lab Experiments

2-C1,1,2-TFE-5-NCB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is a highly reactive compound, which makes it useful for a variety of reactions. However, it can be difficult to control the reaction conditions, which can lead to the formation of unwanted byproducts. Additionally, the compound is toxic and should be handled with care.

Future Directions

Future research on 2-C1,1,2-TFE-5-NCB could focus on optimizing the synthesis process to increase the yield of the desired product and reduce the formation of unwanted byproducts. Additionally, further research could be conducted to explore the compound’s potential applications in other industries, such as the agrochemical industry. Finally, further research could be conducted to explore the compound’s biochemical and physiological effects, with the aim of developing safer and more effective applications of the compound.

Synthesis Methods

2-C1,1,2-TFE-5-NCB is synthesized through a reaction between 2-chloro-1,1,2-trifluoroethanol and 5-nitrochlorobenzene. The reaction is conducted at a temperature of 70°C and a pressure of 1 atm in the presence of an acid catalyst. The reaction yields the desired product in a yield of 98%.

Scientific Research Applications

2-C1,1,2-TFE-5-NCB has been studied for its potential applications in scientific research. It has been used in the study of the synthesis of 5-amino-2-chloro-1,1,2-trifluoroethoxybenzene, a compound with potential applications in the pharmaceutical industry. It has also been used in the study of the synthesis of 5-nitro-2-chloro-1,1,2-trifluoroethoxybenzene, a compound with potential applications in the agrochemical industry.

properties

IUPAC Name

2-chloro-1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO3/c9-5-3-4(14(15)16)1-2-6(5)17-8(12,13)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASXBJFTYBTBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-1,1,2-trifluoroethoxy)-5-(nitro)chlorobenzene

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